Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds
Introduction: Embracing Three-Dimensionality in Drug Discovery with Spirocyclic Scaffolds
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,6-Diazaspiro[3.5]nonan-7-one
In the modern era of drug discovery, medicinal chemists are increasingly venturing beyond flat, aromatic structures to explore the vast potential of three-dimensional (3D) molecular frameworks. This strategic shift, often termed "escaping from flatland," aims to enhance the pharmacological properties of drug candidates, including potency, selectivity, and metabolic stability.[1][2] Among the most promising of these 3D scaffolds are spirocycles, rigid structures where two rings are joined by a single common atom.[2]
This guide provides a comprehensive technical overview of 2,6-Diazaspiro[3.5]nonan-7-one, a versatile and synthetically accessible building block. This unique scaffold features a four-membered azetidine ring fused to a six-membered piperidinone ring through a spirocyclic carbon atom. The inherent rigidity of this framework, combined with the strategic placement of two modifiable nitrogen atoms and a ketone functionality, offers a powerful platform for generating diverse libraries of novel small molecules with significant therapeutic potential. We will delve into its core chemical properties, synthetic and functionalization strategies, and its proven applications as a key structural motif in the development of next-generation therapeutics.
Core Physicochemical and Structural Properties
The 2,6-Diazaspiro[3.5]nonan-7-one core presents a unique combination of structural features that dictate its chemical behavior and utility. Its properties make it a valuable starting point for library synthesis and lead optimization campaigns.
Table 1: Key Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₁₂N₂O | Calculated |
| Molecular Weight | 140.18 g/mol | Calculated[3] |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | Calculated[4] |
| logP (calculated) | -0.514 | Calculated[4] |
| Hydrogen Bond Donors | 2 | Calculated[4] |
| Hydrogen Bond Acceptors | 2 | Calculated[4] |
| Rotatable Bonds | 0 | Calculated[4] |
The low calculated logP and moderate TPSA suggest that derivatives of this scaffold can be tuned to achieve favorable aqueous solubility and cell permeability, crucial parameters for oral bioavailability. The absence of rotatable bonds in the core structure imparts conformational rigidity, which can lead to higher binding affinity and improved selectivity for biological targets by reducing the entropic penalty upon binding.[1]
Stability and Storage
Like many heterocyclic amines, 2,6-Diazaspiro[3.5]nonan-7-one and its derivatives are generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, such as a refrigerator at 2-8°C, to prevent degradation from atmospheric moisture and carbon dioxide.[3]
Synthesis and Strategic Functionalization
The synthetic utility of 2,6-Diazaspiro[3.5]nonan-7-one lies in the orthogonal reactivity of its functional groups. The two secondary amines (at positions 2 and 6) and the ketone (at position 7) can be selectively modified, allowing for the systematic exploration of chemical space around the core.
General Synthetic Approach
Workflow for Diversification
The true power of this scaffold is realized in its diversification potential. The two nitrogen atoms can be functionalized independently, often through the use of orthogonal protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
Caption: General workflow for the diversification of the 2,6-Diazaspiro[3.5]nonan-7-one scaffold.
Protocol 1: Selective N-Boc Protection
The differential reactivity of the azetidine (N-2) and piperidinone (N-6) nitrogens can be exploited for selective functionalization. However, a more robust strategy involves the use of protecting groups. This protocol describes a standard procedure for introducing a Boc group, which can later be removed under acidic conditions.
Rationale: The Boc group is a widely used protecting group for amines due to its stability to a broad range of reaction conditions and its facile removal with acids like trifluoroacetic acid (TFA).[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,6-Diazaspiro[3.5]nonan-7-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting mono-Boc-protected intermediate by flash column chromatography.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol is essential for installing aryl or heteroaryl moieties, a common step in medicinal chemistry programs.
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. It is highly valued for its broad substrate scope and functional group tolerance.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the N-H spirocycle (or its mono-protected derivative, 1.0 eq), the aryl halide (e.g., aryl bromide, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Solvent and Degassing: Add an anhydrous, degassed solvent such as toluene or dioxane. Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to 80-110°C for 4-24 hours, monitoring for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the product by flash column chromatography.
Applications in Medicinal Chemistry: A Scaffold for Innovation
The rigid, 3D geometry of the diazaspiro[3.5]nonane core makes it an excellent bioisostere for more flexible cyclic diamines like piperazine.[2][8] This substitution can lead to significant improvements in selectivity and physicochemical properties.[2]
Case Study: Covalent Inhibitors of KRAS G12C
The KRAS protein is a key cellular signaling node, and the G12C mutation is a known driver of various cancers. Recently, a series of covalent inhibitors featuring a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety were developed. In this work, the diazaspiro[3.5]nonane scaffold served as a rigid linker to position a reactive acryloyl group, which covalently binds to the mutant cysteine residue in the KRAS G12C protein. X-ray crystallography confirmed that the diazaspiro moiety binds within the switch-II pocket of the protein. Optimization of this scaffold led to the identification of compound 7b , which demonstrated high metabolic stability and a dose-dependent anti-tumor effect in a xenograft mouse model.
Case Study: Matrix Metalloproteinase-9 (MMP9) Inhibitors
Elevated levels of MMP9 are associated with ocular surface diseases like dry eye disease. A novel series of 5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives were developed as potent MMP9 inhibitors.[9] The diazaspiro[3.5]nonane core was incorporated to explore new chemical space and optimize interactions with the target enzyme, demonstrating the scaffold's utility in developing treatments for inflammatory conditions.[9]
Bioisosterism: Enhancing Molecular Properties
The concept of bioisosterism involves replacing a functional group in a molecule with another group that retains similar biological activity but alters physicochemical properties. The 2,6-diazaspiro[3.5]nonan-7-one core can be considered a bioisostere of piperazine, offering a more rigid and three-dimensional presentation of the nitrogen atoms.
Caption: Bioisosteric relationship between piperazine and the 2,6-diazaspiro[3.5]nonan-7-one core.
This structural modification increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[2] The defined exit vectors from the spirocyclic core allow for more precise orientation of substituents, which can enhance binding to the target protein and improve selectivity against off-targets.[1][10]
Conclusion
2,6-Diazaspiro[3.5]nonan-7-one is more than just a novel chemical entity; it is a strategic tool for the modern medicinal chemist. Its inherent three-dimensionality, conformational rigidity, and versatile functional handles provide a robust platform for the design and synthesis of next-generation therapeutics. By enabling the exploration of previously inaccessible chemical space, this scaffold facilitates the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As demonstrated by its successful incorporation into potent inhibitors of challenging targets like KRAS G12C, the 2,6-diazaspiro[3.5]nonan-7-one core and its close analogs are poised to become increasingly prevalent motifs in the drugs of the future.
References
- EvitaChem. (n.d.). 2-Amino-6,8-diazaspiro[3.5]nonan-7-one.
- ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
- ACS Publications. (2025, June 11). Novel 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors for Treating Ocular Surface Diseases, in Particular Dry Eye Disease. ACS Medicinal Chemistry Letters.
- NextSDS. (n.d.). 2-Boc-7,9-dioxo-2,6-diazaspiro[3.5]nonane.
- PMC. (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.
- Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. AstraZeneca R&D Charnwood.
- PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. National Institutes of Health.
- Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
- Sigma-Aldrich. (n.d.). 2,7-Diazaspiro[4.4]nonan-3-one.
- BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- AK Scientific, Inc. (n.d.). Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Safety Data Sheet.
- ChemScene. (n.d.). 2,7-Diazaspiro[3.5]nonan-1-one.
- ChemShuttle. (n.d.). 1,6-diazaspiro[3.5]nonan-2-one.
- BenchChem. (2025). Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery.
- PubMed. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry.
- MDPI. (n.d.). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
Sources
- 1. benchchem.com [benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. 1,6-diazaspiro[3.5]nonan-2-one; CAS No.: 1567085-15-7 [chemshuttle.com]
- 4. chemscene.com [chemscene.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drughunter.com [drughunter.com]
